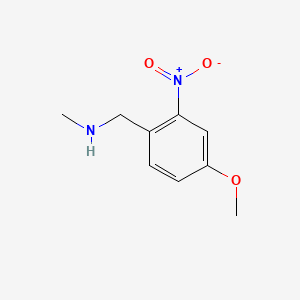
N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide” is a chemical compound with the molecular formula C15H25BINO2 . It is also known by other names such as “2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt” and "N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide" .
Molecular Structure Analysis
The compound has a molecular weight of 389.08 g/mol . The InChI string and Canonical SMILES for the compound areInChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 and B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N+(C)C.[I-] respectively . Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.08 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .科学的研究の応用
Drug Design and Delivery
This compound is considered for the design of new drugs and drug delivery devices. Its boron-carrier properties make it suitable for neutron capture therapy , a targeted cancer treatment . However, its stability in water is marginal, and it undergoes hydrolysis at physiological pH, which must be considered in pharmacological applications .
Organic Synthesis
In organic synthesis, the compound is used for borylation reactions . It can facilitate the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate in the presence of a palladium catalyst .
Suzuki-Miyaura Coupling
The compound is a reagent in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. It is particularly useful in synthesizing complex organic compounds, including pharmaceuticals and polymers .
Hydroboration Reactions
It serves as a reagent for hydroboration , which involves the addition of boron across the double or triple bonds of alkenes and alkynes, respectively. This reaction is essential in the synthesis of various organic molecules .
Chemical Sensors
Due to its boronic acid moiety, the compound can be used in the development of chemical sensors . These sensors can detect biomolecules or analytes with high specificity, which is crucial in diagnostics and environmental monitoring .
Material Science
In material science, the compound’s boronic ester group is explored for creating novel materials. It can be used to modify surfaces or create polymers with unique properties, such as responsiveness to stimuli .
Catalysis
The compound may act as a ligand for transition metal catalysts, enhancing their reactivity and selectivity in various chemical reactions. This application is significant in industrial processes and green chemistry .
Bioconjugation
Lastly, it is used in bioconjugation techniques, where it can link biomolecules to other entities, such as drugs or fluorescent markers. This is particularly useful in targeted drug delivery and imaging .
作用機序
Target of Action
The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c . It’s also soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound should be kept away from light and air . The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction .
特性
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMMQPOFKDACP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675214 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide | |
CAS RN |
1218791-40-2 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

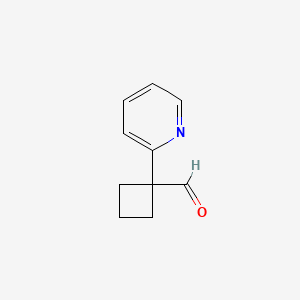
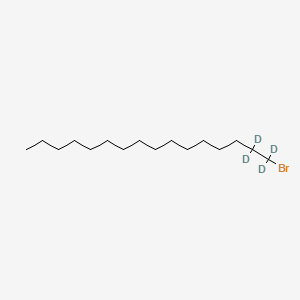
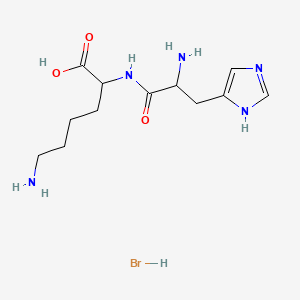
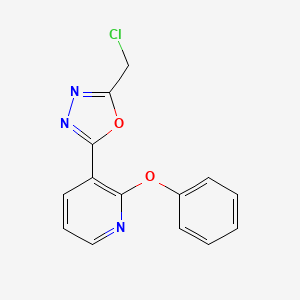
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
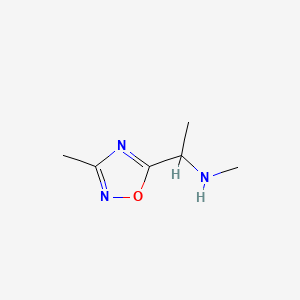
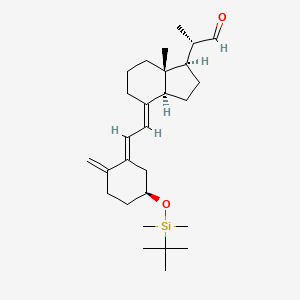

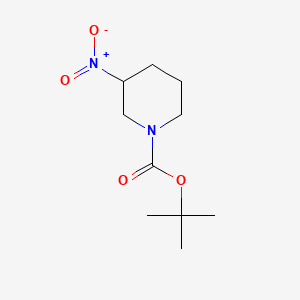
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

